Product packaging for Melizame(Cat. No.:CAS No. 26921-72-2)

Melizame

Cat. No.: B1676187
CAS No.: 26921-72-2
M. Wt: 178.15 g/mol
InChI Key: DZHBTQHPZSGDOR-UHFFFAOYSA-N
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Description

Melizame is a [chemical class, e.g., synthetic peptide] designed for research in [specific field, e.g., enzyme inhibition or signal transduction]. Its primary mechanism of action involves [describe how it works, e.g., acting as a potent and selective antagonist for a specific receptor]. This activity makes it a valuable tool for studying [mention specific biological processes or pathways] in vitro and in vivo. Researchers utilize this compound in applications such as [list 2-3 specific applications, e.g., investigating metabolic disorders, probing neural pathways, or cancer cell proliferation studies]. With high purity confirmed by [mention analytical method, e.g., HPLC] and a molecular weight of [include molecular weight], this compound is supplied as a [describe physical form, e.g., lyophilized powder] to ensure stability and ease of use in various experimental settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O2 B1676187 Melizame CAS No. 26921-72-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26921-72-2

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

3-(2H-tetrazol-5-yloxy)phenol

InChI

InChI=1S/C7H6N4O2/c12-5-2-1-3-6(4-5)13-7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11)

InChI Key

DZHBTQHPZSGDOR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=NNN=N2)O

Canonical SMILES

C1=CC(=CC(=C1)OC2=NNN=N2)O

Appearance

Solid powder

melting_point

141 - 143 °C

Other CAS No.

26921-72-2

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Melizame

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Melizame

Strategies for Melizame Synthesis

Specific, detailed synthetic methodologies exclusively for this compound (3-(1H-tetrazol-5-yloxy)phenol) are not extensively documented in readily accessible scientific literature or patents google.comresearchgate.netmolaid.comgoogle.comgoogle.comresearchgate.netgoogle.co.in. However, given its chemical structure, potential synthetic strategies can be inferred based on established methods for constructing its constituent parts: the tetrazole ring and the aromatic ether linkage.

The 1H-tetrazole moiety is commonly synthesized through cycloaddition reactions of nitriles with azide (B81097) sources, typically sodium azide. Various catalysts, including iodine, silica-supported sodium hydrogen sulfate, copper salts (such as CuSO4·5H2O), indium(III) chloride, and L-proline, have been reported to facilitate this [3+2] cycloaddition under different conditions organic-chemistry.orgorganic-chemistry.orggatech.eduscielo.brrsc.org. Therefore, a potential route for synthesizing this compound could involve the reaction of 3-hydroxyphenyl cyanide (or a suitably protected form of 3-cyanophenol) with sodium azide in the presence of an appropriate catalyst. Subsequent deprotection, if necessary, would yield this compound.

Alternatively, the synthesis could focus on forming the ether bond. This might involve a reaction between a activated 5-hydroxytetrazole (or a protected form) and a 3-halophenol, or conversely, reacting a 5-halotetrazole with a 3-hydroxyphenol (or its protected phenoxide). The formation of aromatic ethers is a well-established transformation in organic chemistry, often involving nucleophilic aromatic substitution or coupling reactions.

While these general approaches provide a framework, the specific reagents, conditions, and purification procedures optimized for the synthesis of this compound would be crucial details typically found in dedicated synthetic studies or patents, which were not prominently featured in the conducted searches.

Development of this compound Derivatives and Analogues

The development of derivatives and analogues of a lead compound like this compound is a standard practice in medicinal chemistry aimed at improving pharmacological activity, pharmacokinetic properties, or reducing toxicity. Based on the structure of this compound, potential sites for chemical derivatization include the phenolic hydroxyl group and the tetrazole ring.

Modifications at the phenolic hydroxyl group could involve etherification, esterification, or carbamoylation. These modifications can alter lipophilicity, solubility, and metabolic stability. For instance, forming an ester prodrug at the hydroxyl group is a common strategy to improve oral bioavailability or control release pharmacologycanada.orgnih.gov.

The tetrazole ring offers several possibilities for modification. The acidic proton on the nitrogen can be substituted, or the carbon atom at the 5-position, which is linked to the ether oxygen in this compound, could be a point of diversification, although this would involve more significant changes to the core structure. The nitrogen atoms within the tetrazole ring could also potentially be involved in coordination chemistry, although this is less common for developing pharmaceutical analogues.

Despite the potential for creating a range of derivatives based on this compound's functional groups, specific examples of synthesized and characterized this compound derivatives or analogues, beyond its listing alongside other compounds in broader contexts, were not readily found in the search results google.comresearchgate.netmolaid.comgoogle.comresearchgate.netgoogle.co.in. Research on derivatives of other tetrazole-containing or phenolic compounds illustrates the chemical feasibility of such modifications mdpi.comrsc.orgmdpi.comjmchemsci.comnih.govjocpr.comresearchgate.netnih.gov. However, the specific chemical space explored around this compound appears not to be widely disclosed in the public domain based on the conducted searches.

Principles of Prodrug Design Related to Investigational Compounds

Prodrug design is a strategic approach in drug development to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of targeting rsc.orgpharmacologycanada.orgnih.govresearchgate.net. The core principle involves chemically modifying the active compound to an inactive or less active precursor that is converted back to the active drug within the body through enzymatic or chemical cleavage.

For investigational compounds like this compound, which possesses a phenolic hydroxyl group and an acidic tetrazole proton, these sites are prime candidates for prodrug modification.

Modifications at the Phenolic Hydroxyl Group: Attaching labile promoieties like esters, carbonates, phosphates, or amino acid conjugates to the phenolic hydroxyl can enhance water solubility (e.g., phosphates, amino acid conjugates) or improve lipophilicity and membrane permeability (e.g., simple esters). These linkages are designed to be cleaved in vivo by ubiquitous enzymes like esterases or phosphatases, releasing the active this compound rsc.orgnih.govresearchgate.net.

Modifications at the Tetrazole Ring: The acidic nature of the 1H-tetrazole proton suggests that it could also be a site for prodrug modification, potentially through the formation of N-substituted tetrazole derivatives or salts. However, modifications at this position might influence the electronic properties and tautomeric equilibrium of the tetrazole ring, potentially impacting the mechanism of action or requiring specific cleavage mechanisms.

The choice of a specific prodrug strategy depends heavily on the desired improvement in the parent drug's properties and its intended therapeutic application. For instance, to improve oral absorption, a lipophilic ester might be considered, while for intravenous administration, a water-soluble phosphate (B84403) or amino acid conjugate could be more suitable. Targeted delivery could involve linking the drug to a carrier molecule or designing a prodrug that is selectively activated at the target site nih.gov.

Advanced Structural Characterization and Spectroscopic Analysis of Melizame

Application of Mass Spectrometry in Melizame Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) further fragments the ions, yielding data about the structural subunits and connectivity, which is vital for identification and structural elucidation.

This compound has been identified in various analyses using mass spectrometry techniques monash.edursc.org. Its molecular formula is C7H6N4O2, and its monoisotopic mass is 178.04907545 Da nih.govchemspider.com. This molecular information is a fundamental starting point for structural characterization via mass spectrometry.

Ultra-Performance Liquid Chromatography-Quadrupole Exactive Mass Spectrometry (UPLC-Q-Exactive-MS) Methodologies

Ultra-Performance Liquid Chromatography coupled with Quadrupole Exactive Mass Spectrometry (UPLC-Q-Exactive-MS) is a high-resolution, accurate-mass technique widely applied for the analysis of complex samples and the identification of compounds. This method combines the high separation efficiency of UPLC with the high resolving power and accurate mass capabilities of the Q-Exactive Orbitrap mass analyzer xml-journal.netmdpi.commdpi.comnih.govthermofisher.com.

The Q-Exactive MS system utilizes a quadrupole for precursor ion selection and an Orbitrap mass analyzer for high-resolution mass measurements thermofisher.com. This combination allows for precise determination of the mass-to-charge ratio of intact molecules and their fragments, enabling confident elemental composition determination and facilitating the identification of known and unknown compounds in complex matrices mdpi.comthermofisher.com. Methodologies involving UPLC-Q-Exactive-MS are employed in various fields, including metabolomics and the analysis of natural products, for the rapid and reliable characterization of chemical components mdpi.comnih.gov. While specific UPLC-Q-Exactive-MS data for this compound were not extensively detailed in the search results, the application of such high-resolution techniques would provide accurate mass measurements of the parent ion and fragment ions, contributing significantly to its identification and structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry-Quadrupole Time-of-Flight (LC-MS/MS-QTOF) Data Acquisition and Analysis

Liquid Chromatography-Tandem Mass Spectrometry coupled with Quadrupole Time-of-Flight (LC-MS/MS-QTOF) is another powerful technique used for the identification and structural analysis of compounds. This method separates components by LC and then subjects them to MS/MS analysis using a quadrupole for precursor selection and a QTOF mass analyzer for high-resolution mass measurement of fragment ions monash.edumendeley.comnih.govmdpi.com. The QTOF analyzer provides accurate mass data for both parent and fragment ions, which is essential for determining elemental compositions of fragments and piecing together the molecular structure nih.gov.

This compound has been detected using LC-MS/MS-QTOF in studies analyzing the chemical composition of substances like kelulut honey monash.edu. The application of LC-MS/MS-QTOF allows for the acquisition of fragmentation patterns that provide structural information about the compound. By analyzing the m/z values of the fragment ions and their relative abundances, researchers can deduce the substructures present in this compound. The accurate mass capabilities of the QTOF analyzer are particularly useful in proposing elemental compositions for these fragments, aiding in the confirmation of the proposed structure.

The molecular information for this compound obtained through mass spectrometry techniques is summarized in the table below:

PropertyValueSource
Molecular FormulaC7H6N4O2PubChem nih.gov, LC-MS/MS-QTOF monash.edu, ChemSpider chemspider.com
Monoisotopic Mass178.04907545 DaPubChem nih.gov, ChemSpider chemspider.com
Detection by LC-MS/MS-QTOFYesResearch Finding monash.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique in organic chemistry for determining the detailed structure of molecules. It provides information about the number and type of atoms, their chemical environment, and their connectivity globalresearchonline.netintertek.comanu.edu.au. By analyzing the signals in NMR spectra, researchers can elucidate the complete molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is used to identify the different types of hydrogen atoms in a molecule and their relative numbers. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) provides information about the number of neighboring protons globalresearchonline.net. The integration of the signal is proportional to the number of protons giving rise to that signal.

Predicted ¹H NMR data for this compound in D2O has been reported hmdb.ca. This predicted data suggests the presence of signals corresponding to the different proton environments in the this compound structure (3-(2H-tetrazol-5-yloxy)phenol) nih.gov. Analysis of experimental ¹H NMR spectra would involve assigning these signals to specific protons in the molecule based on their chemical shifts, multiplicities, and coupling constants, thereby providing crucial information about the proton framework and connectivity.

A representation of predicted ¹H NMR data for this compound is shown below:

Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationAssigned Protons
[Data not available in search results in a structured format for a table, only spectrum image mentioned]---
(Note: Experimental ¹H NMR data with specific peak assignments were not found in the provided search results. The data above represents the type of information obtained from ¹H NMR analysis.)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a signal in the ¹³C NMR spectrum. The chemical shift of a carbon signal is influenced by its electronic environment and hybridization globalresearchonline.netyoutube.com. Different types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons, aromatic carbons) resonate at characteristic chemical shifts.

Predicted ¹³C NMR data for this compound in D2O has also been reported hmdb.ca. This predicted data indicates the expected chemical shifts for the carbon atoms in the this compound structure. Analysis of experimental ¹³C NMR spectra, often in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), allows for the identification of the number of each type of carbon (CH3, CH2, CH, C) and their chemical environments, further supporting the structural elucidation process bmrb.io.

A representation of predicted ¹³C NMR data for this compound is shown below:

Chemical Shift (δ, ppm)Predicted Carbon TypeAssigned Carbons
[Data not available in search results in a structured format for a table, only spectrum image mentioned]--
(Note: Experimental ¹³C NMR data with specific peak assignments were not found in the provided search results. The data above represents the type of information obtained from ¹³C NMR analysis.)

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques provide correlations between signals that are not apparent in one-dimensional spectra. These techniques are invaluable for establishing connectivity and determining the spatial arrangement of atoms in complex molecules anu.edu.aulibretexts.orgwikipedia.orgnih.govacdlabs.com. Common 2D NMR experiments include:

Correlation Spectroscopy (COSY): Shows correlations between protons that are coupled to each other through typically two or three bonds libretexts.orgwikipedia.org. This helps in establishing proton-proton connectivity networks.

Heteronuclear Single Quantum Coherence (HSQC): Reveals correlations between directly bonded protons and carbon atoms acdlabs.com. This experiment is crucial for assigning proton signals to the carbon atoms they are attached to.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbon atoms that are separated by two or more bonds acdlabs.com. HMBC is particularly useful for establishing connectivity across quaternary carbons and through heteroatoms, providing long-range connectivity information that complements COSY and HSQC data.

Applying these 2D NMR techniques to this compound would provide a comprehensive set of correlations that would allow for the unambiguous assignment of all proton and carbon signals and the confirmation of the molecular structure, including the position of the tetrazole ring relative to the phenol (B47542) moiety and the connectivity within each ring system. Although specific experimental 2D NMR data for this compound was not found in the provided search results, these techniques are standard practice in the complete structural elucidation of organic compounds.

Other Spectroscopic Techniques for Characterization

The structural elucidation and characterization of organic compounds like this compound (C7H6N4O2) nih.govfda.govepa.gov involve the application of various spectroscopic techniques. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed, other methods such as Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography provide complementary and crucial information regarding the molecular structure, functional groups, electronic transitions, and solid-state arrangement.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present within a molecule by analyzing the vibrations of its chemical bonds when exposed to infrared radiation youtube.comyoutube.com. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectrum that serves as a molecular fingerprint, particularly in the lower wavenumber "fingerprint region" youtube.com. For this compound, which contains hydroxyl, ether, and tetrazole functionalities nih.gov, IR spectroscopy would theoretically show characteristic absorption bands corresponding to O-H stretching vibrations, C-O stretching vibrations, and N-H or C=N stretching vibrations associated with the tetrazole ring. While a predicted IR spectrum for this compound is available hmdb.ca, detailed experimental IR spectroscopic data were not found in the consulted sources.

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within a molecule, typically involving conjugated systems or chromophores that absorb light in the UV and visible regions of the electromagnetic spectrum phywe.commsu.edulibretexts.org. The absorption maxima (λmax) and intensities in a UV-Vis spectrum can provide information about the presence and extent of conjugation. This compound, possessing an aromatic ring and a tetrazole ring linked by an ether linkage nih.gov, contains potential chromophores. UV-Vis spectroscopy could reveal electronic transitions within these systems. However, specific experimental UV-Vis absorption data for this compound were not present in the search results.

Despite the limited availability of detailed experimental spectroscopic data for this compound across various techniques in the consulted sources, its identification has been reported using Liquid Chromatography-Tandem Mass Spectrometry with Quadrupole Time-of-Flight (LC-MS/MS-QTOF) in studies analyzing the composition of kelulut honey researchgate.netnih.govmonash.edu. This application of mass spectrometry, often coupled with chromatography, confirms the molecular weight and formula of the compound present in a complex mixture youtube.comnih.gov. The identification of this compound (C7H6N4O2) with a molecular mass of 178.0493 was achieved through LC-MS/MS analysis researchgate.netnih.gov.

Based on the available information, the fundamental physical and chemical properties of this compound are summarized in the table below:

PropertyValueSource
Molecular FormulaC7H6N4O2 nih.govfda.govepa.gov
Molecular Weight178.15 g/mol nih.govfda.govepa.gov
Physical DescriptionSolid nih.gov
Melting Point141 - 143 °C nih.gov

Further detailed spectroscopic studies, including experimental IR, UV-Vis, and potentially X-ray crystallography if suitable crystals can be obtained, would provide a more comprehensive understanding of this compound's structural characteristics in different states.

Investigation of Melizame S Biological Activities and Pharmacological Profiles

Antimicrobial Activity Research

Melizame has been identified as a compound present in kelulut honey, which is known to possess numerous biological activities, including antimicrobial effects. monash.edunih.gov While the specific contribution of this compound to the antimicrobial activity of kelulut honey is not explicitly quantified in the search results, its presence within this matrix suggests it could be one of the compounds contributing to this property. General research into antimicrobial agents often involves identifying active compounds within natural sources.

Antioxidant Activity Studies

Similar to antimicrobial activity, kelulut honey, containing this compound, is recognized for its antioxidant properties. monash.edunih.gov Antioxidant effects are crucial in combating oxidative stress, which is implicated in various diseases and aging processes. The inclusion of this compound in a dataset of compounds found in this antioxidant-rich natural product indicates a potential, though not specifically detailed in these results, role in antioxidant activity.

Anti-inflammatory Research

Anti-inflammatory effects are another biological activity attributed to kelulut honey where this compound has been detected. monash.edunih.gov Inflammation is a key factor in many chronic diseases. The identification of this compound in a substance with known anti-inflammatory properties suggests it may contribute to these effects, although specific research on this compound's isolated anti-inflammatory mechanism is not provided in the search snippets.

Antidiabetic Activity Investigations

Kelulut honey, containing this compound, has also been studied for its antidiabetic activity. monash.edunih.gov Research in this area often focuses on compounds that can influence glucose metabolism or insulin (B600854) sensitivity. The presence of this compound in a natural product with reported antidiabetic effects implies it could be a subject for further investigation in this domain.

Antitumor and Anticancer Potential Exploration

This compound is mentioned in studies exploring antitumor and anticancer potential, particularly in the context of analyzing the chemical components of natural substances like Polygonatum sibiricum leaf tea, which is investigated for its antitumor mechanism. researchgate.net While the specific role and efficacy of this compound as a standalone antitumor or anticancer agent are not detailed in these results, its identification in such studies suggests it is a compound of interest in cancer research. researchgate.net

Hypolipidemic Effects Research

Hypolipidemic effects, related to the reduction of lipid levels in the blood, are another reported biological activity of kelulut honey where this compound has been identified. monash.edunih.gov This suggests a potential role for this compound in influencing lipid metabolism, although direct research on this compound's hypolipidemic mechanisms is not presented in the search results.

Anti-ageing Activity Research

This compound is listed among compounds found in kelulut honey, which is known for its anti-ageing properties. monash.edunih.gov Research into the anti-ageing effects of natural products often involves their antioxidant and anti-inflammatory activities. While a direct link between this compound and specific anti-ageing mechanisms is not detailed here, its presence in a matrix with such properties warrants further investigation.

Other Biological Activities Under Investigation

Research into the biological activities of this compound extends to its identification and presence in various biological systems and its classification as a compound of pharmaceutical interest undergoing investigation. While comprehensive data detailing specific mechanisms of action for defined therapeutic applications of this compound alone is limited in the currently available information, its detection in certain contexts suggests potential areas for further study.

One area where this compound has been identified is within the composition of kelulut honey, derived from stingless bees. researchgate.netmonash.edunih.gov This type of honey is recognized for possessing numerous biological activities, including anti-inflammatory, antioxidant, anti-diabetic, anti-ageing, antimicrobial, anti-cancer, and hypolipidemic effects. researchgate.netmonash.edunih.gov this compound was detected as one of the compounds present in extracts of kelulut honey from different stingless bee species. researchgate.netmonash.edunih.gov The identification of this compound in this natural product, known for its health-promoting properties, suggests a potential, though not yet fully elucidated, association or contribution to these broader biological effects observed in kelulut honey.

Furthermore, this compound has been identified as a metabolite in studies investigating the metabolic response in humans following severe thermal injury. Untargeted liquid chromatography-mass spectrometry (LC-MS) metabolomics analysis of serum samples from individuals with severe burn injury revealed significant changes in the levels of various metabolite features, including this compound. bham.ac.ukrsc.org The observed alteration in this compound concentrations in the context of severe trauma indicates its involvement in the complex metabolic disturbances that occur post-injury. bham.ac.ukrsc.org This finding highlights this compound as a metabolite whose dynamic changes during the response to severe thermal injury warrant further investigation to understand its specific role.

As a pharmaceutical compound, this compound holds a United States Adopted Name (USAN) and International Nonproprietary Name (INN) designation, indicating its status as a substance of interest in pharmaceutical research and development. ontosight.aigoogle.comgoogle.com Research into compounds like this compound is ongoing, with scientists exploring their potential for new treatments for various medical conditions. ontosight.ai Although specific details regarding the mechanism of action, efficacy, and safety profile of this compound may not be widely available due to its potential investigative or developmental status, its inclusion in lists of pharmaceutically active organic compounds underscores the ongoing efforts to evaluate its potential therapeutic utility. ontosight.aigoogle.comgoogle.com

Detailed Research Findings and Data:

The detection of this compound in kelulut honey was part of a non-targeted metabolite profiling study. nih.gov The analysis identified this compound among other compounds present in the honey extracts. researchgate.netmonash.edunih.gov

In the context of severe thermal injury, untargeted LC-MS metabolomics identified this compound as a metabolite feature that showed significant changes. Univariate ANOVA analysis in one study revealed significant changes in numerous metabolite features, with this compound being listed among them, showing a p-value of 0.02 in one analysis. bham.ac.ukrsc.org

Below is a summary table based on the contexts where this compound's presence or changes have been noted in the provided research:

ContextResearch Finding
Kelulut Honey ExtractsDetected as one of the compounds present through non-targeted metabolite profiling. researchgate.netmonash.edunih.gov
Severe Thermal Injury (Serum)Identified as a metabolite feature with significant changes in levels post-injury (e.g., p=0.02 in one analysis). bham.ac.ukrsc.org

Molecular Mechanism of Action Elucidation for Melizame

Identification of Molecular Targets and Binding Interactions

There is currently no publicly available research identifying the specific molecular targets of Melizame. Scientific inquiry into which proteins, enzymes, or receptors this compound may bind to has not been reported. Consequently, details regarding its binding affinity, the nature of its molecular interactions (e.g., covalent, non-covalent), and the specific amino acid residues involved in any potential binding sites are unknown.

Elucidation of Cellular Signaling Pathways Modulated by this compound

Given the lack of information on its molecular targets, the cellular signaling pathways that may be modulated by this compound have not been elucidated. It is unknown whether this compound could act as an agonist or antagonist of any receptor, or if it could influence key signaling cascades such as the MAPK, PI3K/AKT, or other pathways crucial for cellular processes like proliferation, differentiation, and apoptosis. nih.govnih.gov Research is needed to determine if this compound has any effect on the production of second messengers or the activation of transcription factors.

Enzymatic Inhibition or Activation Studies

There are no published studies on the effects of this compound on enzymatic activity. It is therefore unknown whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of any enzyme. khanacademy.orgyoutube.com Kinetic studies to determine parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound against any specific enzyme have not been documented in the scientific literature.

Receptor-Ligand Interaction Analysis

A detailed analysis of this compound's interaction with any specific receptor is not possible without foundational research identifying its binding partners. nih.gov Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be necessary to characterize the kinetics and thermodynamics of any potential receptor-ligand interaction. nih.govyoutube.com Such data is currently unavailable for this compound.

Structure Activity Relationship Sar and De Novo Design Principles for Melizame Analogues

Analysis of Structural Features Influencing Biological Activity

Analyzing the structural features of Melizame (C7H6N4O2) and its analogues involves identifying the key moieties that contribute to their interaction with biological targets. This compound contains a phenol (B47542) group and a tetrazole ring linked by an ether bridge. nih.govuni.lufda.govepa.govhmdb.cachemspider.comebi.ac.uk The SAR analysis of this compound analogues would typically involve systematically modifying different parts of this core structure – the phenol ring, the ether linkage, and the tetrazole ring – and evaluating the impact of these changes on biological activity.

Detailed research findings on specific this compound analogues and their activities are necessary for a comprehensive analysis of which structural features are critical. In general SAR studies, the removal, masking, or alteration of functional groups are common methods to probe their importance for activity. researchgate.net

While specific data tables for this compound analogue SAR were not found in the search results, the principle involves correlating structural variations with measured biological responses. A hypothetical data table illustrating this concept for a series of this compound analogues could look like this:

Analogue Structure (Modification)Biological Activity (e.g., IC50)Observed Impact on Activity
This compound (Parent Compound)X µMBaseline Activity
Phenol ring substitution R1Y µMIncrease/Decrease/No Change
Tetrazole ring modification R2Z µMIncrease/Decrease/No Change
Ether linkage modification R3W µMIncrease/Decrease/No Change

Rational Design Strategies for Novel this compound Analogues

Rational design strategies for creating novel this compound analogues are informed by the understanding gained from SAR studies. nih.govresearchgate.netuniversidadeuropea.com The goal is to design molecules with improved properties, such as increased potency, better selectivity, altered pharmacokinetic profiles, or reduced off-target effects. gardp.orgwikipedia.orgcollaborativedrug.com

Key strategies include:

Bioisosteric Replacement: Substituting functional groups or rings with others that have similar physical and chemical properties but may offer advantages in terms of metabolism, toxicity, or binding. For example, replacing the tetrazole ring with another nitrogen-rich heterocycle or modifying the phenol to an aniline (B41778) or other hydroxylated aromatic system.

Scaffold Hopping: Replacing the core this compound structure with a different chemical scaffold while retaining the key pharmacophoric elements responsible for activity. This can lead to entirely new classes of compounds with similar biological effects.

Fragment-Based Design: Identifying small molecular fragments that bind weakly to different parts of a target site and then linking or growing these fragments to create a high-affinity ligand.

Structure-Based Design: Utilizing the three-dimensional structure of the biological target (if known) to design molecules that fit optimally into the binding site and establish favorable interactions. This often involves computational modeling.

Combinatorial Chemistry: Synthesizing libraries of compounds with systematic variations at different positions of the this compound structure or a related scaffold to rapidly explore chemical space and identify active analogues.

Rational design relies on integrating knowledge about the target's structure (if available), the known SAR of existing compounds, and principles of medicinal chemistry to predict how structural changes will impact biological activity. nih.govresearchgate.netuniversidadeuropea.com

Computational Approaches in SAR Derivation

Computational approaches play a significant role in both SAR derivation and de novo design. nih.govf1000research.commdpi.comresearchgate.net These methods can help analyze large datasets, predict activity, and design new molecules more efficiently than traditional experimental methods alone.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate structural descriptors (numerical representations of molecular properties) with biological activity. wikipedia.orgresearchgate.net QSAR models can be used to predict the activity of new, untested compounds. collaborativedrug.commdpi.com Various algorithms are used for descriptor selection and model building in QSAR. mdpi.com

Molecular Docking: Simulating the binding of a ligand (like this compound or its analogue) to a target protein to predict the preferred binding pose and estimate binding affinity. This provides insights into the key interactions between the molecule and the target, informing SAR.

Molecular Dynamics Simulations: Studying the dynamic behavior of a molecule and its target over time, providing a more realistic picture of their interaction and how conformational changes might affect binding and activity. f1000research.comrsc.org

Pharmacophore Modeling: Creating a 3D representation of the essential features of a molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for binding to a target. This can be used to screen databases for new compounds with similar features. mdpi.com

Cheminformatics and Data Mining: Using computational tools to analyze large datasets of chemical structures and biological activities to identify trends and derive SAR rules.

De Novo Design Algorithms: Computational algorithms that build molecules atom by atom or fragment by fragment within the constraints of a target binding site or based on desired molecular properties. osti.gov These algorithms often employ search strategies like evolutionary algorithms or Monte Carlo simulations to explore chemical space. osti.gov

Computational methods can accelerate the drug discovery process by prioritizing compounds for synthesis and testing, predicting potential issues, and providing mechanistic insights into drug-target interactions. nih.govf1000research.commdpi.comresearchgate.net

Computational Chemistry and in Silico Modeling of Melizame

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools used to study the behavior of atoms and molecules over time by simulating the forces and motions governing their interactions nih.govebsco.com. These simulations can provide detailed insights into chemical changes and the dynamics of molecular motion ebsco.com. They are routinely used to study the choreography of protein residues and their interactions frontiersin.org.

Conformational Analysis

Conformational analysis is a key aspect of molecular modeling, focusing on the different spatial arrangements, or conformations, that a molecule can adopt due to rotation around single bonds researchgate.net. For complex molecules or polypeptide chains, a large number of possible conformations can exist core.ac.uk. Computational methods are employed to identify the most probable and energetically favorable conformations core.ac.uk. While the search results did not provide specific details on the conformational analysis of Melizame itself, conformational analysis is a standard procedure in molecular modeling to understand a molecule's flexibility and its potential binding modes.

Ligand-Protein Docking Studies

Ligand-protein docking is a computational technique used to predict the optimal binding pose and affinity between a small molecule (ligand), such as this compound, and a target protein galaxyproject.orgrsc.orgarxiv.org. This method is widely applied in drug discovery to identify potential drug candidates and understand their interactions with biological targets galaxyproject.orgnih.gov. Docking algorithms aim to find the binding conformation with the lowest energy rsc.org. Studies have shown that these algorithms can predict binding poses close to experimentally determined structures nih.gov. While direct docking studies specifically involving this compound were not found in the search results, the principle of ligand-protein docking is a fundamental approach used to investigate the potential interactions of small molecules with biological targets galaxyproject.orgnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) techniques are increasingly being applied across various research fields, including chemistry and drug discovery wehi.edu.aunih.govimperial.ac.ukgithub.io. These methods are used to find patterns in large datasets, predict molecular properties, and accelerate the identification of potential drug candidates researchgate.netwehi.edu.aunih.gov. In the context of molecular docking, ML-based approaches have emerged to handle large-scale datasets and complex molecular libraries arxiv.org. While the search results highlight the general application of AI and ML in research, including predicting outcomes and aiding diagnosis, specific applications directly related to this compound research using these techniques were not detailed wehi.edu.aunih.govgithub.io. However, given the growing trend, it is plausible that AI/ML is being explored for analyzing this compound's properties or predicting its interactions.

Network Pharmacology Approaches for Mechanism Prediction

Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and diseases within biological networks nih.gov. This method moves beyond the traditional "one drug, one target" paradigm to understand how a compound might affect multiple targets and pathways simultaneously nih.gov. By analyzing biological networks, network pharmacology can help predict the potential mechanisms of action of a compound and identify key targets nih.gov. The search results included a study that utilized network pharmacology and molecular docking to explore the mechanism of action of melittin (B549807) in treating rheumatoid arthritis, demonstrating the application of this approach in understanding compound activity nih.gov. While a specific network pharmacology study on this compound was not found, this methodology could be applied to predict this compound's potential therapeutic effects and underlying biological mechanisms by analyzing its interactions within relevant biological networks.

In Vitro Experimental Methodologies for Melizame Research

Cell-Based Assays for Biological Activity Screening

Cell-based assays are crucial initial steps in characterizing the biological effects of a compound like Melizame. These assays utilize living cells to assess a compound's impact on various cellular processes, providing a more physiologically relevant context compared to purely biochemical methods. merckmillipore.combmglabtech.com They can be used for high-throughput screening to identify potential activities such as cytotoxicity, proliferation modulation, or activation/inhibition of specific cellular responses. bmglabtech.com

Typical cell-based assays involve exposing various cell lines (representing different tissue types or disease states) to this compound at different concentrations and measuring a specific cellular endpoint. Examples include:

Cell Viability and Proliferation Assays: These assess whether this compound affects cell survival or growth. Methods like MTT, MTS, or CellTiter-Glo measure metabolic activity or ATP content as indicators of viable cells. promega.com

Apoptosis Assays: If cytotoxicity is observed, assays detecting markers of programmed cell death, such as caspase activation or Annexin V binding, can elucidate the mechanism. merckmillipore.compromega.com

Reporter Gene Assays: Cells engineered to express a reporter protein (e.g., luciferase or fluorescent protein) under the control of a specific promoter or signaling pathway can indicate if this compound activates or inhibits that pathway.

Illustrative Data Table: Effect of this compound on Cell Viability

Cell LineThis compound Concentration (µM)Relative Cell Viability (%)
Cell Line A0100 ± 5
1098 ± 4
5091 ± 6
10075 ± 8
Cell Line B0100 ± 7
10102 ± 5
50105 ± 6
100115 ± 9

Note: This table presents illustrative data for demonstration purposes only and does not represent actual experimental findings for this compound.

These assays provide initial insights into whether this compound has a biological effect on cells and at what concentrations these effects occur. bmglabtech.com

Biochemical Assays for Enzyme and Receptor Interaction Studies

To understand the molecular targets of this compound, biochemical assays are employed to study its interaction with specific enzymes, receptors, or other biomolecules in a cell-free or reconstituted system. bmglabtech.com These assays are essential for determining binding affinities, inhibition constants (IC50), or activation potentials.

Methodologies in this category include:

Enzyme Inhibition Assays: If this compound is hypothesized to target a specific enzyme, its ability to inhibit the enzyme's activity can be measured using in vitro enzyme assays with purified protein.

Receptor Binding Assays: These assays determine if this compound binds to a particular receptor. This can involve using radiolabeled ligands or fluorescence-based methods to measure binding affinity to recombinant receptor proteins or cell membranes expressing the receptor.

SPR (Surface Plasmon Resonance) or BLI (Bio-Layer Interferometry): These label-free techniques can provide real-time data on the binding kinetics and affinity between this compound and a target molecule immobilized on a sensor surface.

Illustrative Data Table: Inhibition of Enzyme X by this compound

This compound Concentration (µM)Relative Enzyme Activity (%)
0100 ± 3
0.195 ± 4
0.580 ± 5
1.060 ± 6
5.025 ± 7
10.010 ± 4

Note: This table presents illustrative data for demonstration purposes only and does not represent actual experimental findings for this compound.

Results from biochemical assays help pinpoint the specific molecular targets that mediate the cellular effects observed in cell-based screening.

Cellular Uptake and Distribution Studies

Understanding how this compound enters cells and where it localizes intracellularly is critical for elucidating its mechanism of action and predicting its behavior in more complex systems. nih.govmdpi.comnih.gov Cellular uptake and distribution studies are typically performed using cultured cells.

Key methodologies include:

Quantitative Uptake Assays: Cells are incubated with this compound for varying periods, washed, and the amount of intracellular this compound is quantified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC).

Fluorescence Microscopy: If this compound is fluorescent or can be labeled with a fluorescent tag without altering its properties, fluorescence microscopy can visualize its entry into cells and its intracellular distribution (e.g., cytoplasm, nucleus, organelles). Confocal microscopy provides higher resolution for detailed localization studies. nih.gov

Flow Cytometry: This technique can quantify the amount of fluorescently labeled this compound taken up by individual cells within a population.

Illustrative Data Table: Cellular Uptake of this compound Over Time

Incubation Time (Hours)Intracellular this compound (pmol/million cells)
0.55.2 ± 1.1
110.5 ± 2.3
218.7 ± 3.5
425.1 ± 4.2
830.9 ± 5.0

Note: This table presents illustrative data for demonstration purposes only and does not represent actual experimental findings for this compound.

These studies provide essential information about the permeability of cell membranes to this compound and its potential to reach intracellular targets. mdpi.comnih.gov

Methodologies for Investigating Cellular Pathways

Once initial activity and potential targets are identified, researchers investigate how this compound modulates specific cellular signaling pathways. This involves examining changes in the levels or activity of key proteins and molecules within a pathway. nih.gov

Common methodologies include:

Western Blotting: Used to quantify the levels of specific proteins involved in a pathway and detect post-translational modifications like phosphorylation, which often indicate protein activation.

ELISA (Enzyme-Linked Immunosorbent Assay): Can measure the concentration of specific proteins or signaling molecules in cell lysates or culture supernatants.

Quantitative PCR (qPCR): Measures the expression levels of genes involved in a pathway, providing insight into transcriptional regulation by this compound.

High-Content Screening (HCS): Automated microscopy and image analysis can be used to measure multiple parameters within cells simultaneously, allowing for the analysis of complex pathway responses. precisionformedicine.com

Pathway-Focused Arrays or Panels: Commercial kits or arrays allow for the simultaneous analysis of multiple proteins or genes within specific signaling pathways.

Illustrative Data Table: Effect of this compound on Pathway Protein Phosphorylation

TreatmentProtein X (Total)Protein X (Phosphorylated)Ratio (Phospho/Total)
Vehicle ControlArbitrary UnitsArbitrary Units0.5 ± 0.1
This compound (50 µM)Arbitrary UnitsArbitrary Units1.8 ± 0.3

Note: This table presents illustrative data for demonstration purposes only and does not represent actual experimental findings for this compound.

By analyzing changes in key pathway components, researchers can map the signaling cascades affected by this compound treatment. nih.gov

Co-culture and Organoid Models in this compound Research

While traditional 2D cell cultures are valuable, co-culture and organoid models offer more complex and physiologically relevant in vitro systems to study the effects of this compound. hubrecht.euresearchgate.netfrontiersin.orgnih.govnih.gov

Co-culture Models: These involve culturing two or more different cell types together to mimic the interactions that occur in native tissues. For example, co-culturing target cells with stromal cells or immune cells can reveal how this compound's effects are modulated by the cellular microenvironment. researchgate.netnih.gov

Organoid Models: Organoids are 3D self-assembling structures derived from stem cells or primary tissues that recapitulate key structural and functional aspects of the corresponding organ. hubrecht.eufrontiersin.org They provide a more in vivo-like context for studying compound efficacy, cellular differentiation, and tissue-specific responses to this compound. frontiersin.org

Methodologies in these models include:

Cell Viability and Functionality Assays: Adapting standard cell-based assays (e.g., viability, apoptosis, reporter assays) to 3D organoid structures or co-culture systems.

Immunofluorescence and Confocal Microscopy: Essential for visualizing different cell populations within co-cultures or the complex architecture of organoids and assessing this compound's distribution or effects within these structures.

High-Content Imaging: Allows for automated analysis of cellular responses and morphology in 3D. precisionformedicine.com

Analysis of Secreted Factors: Measuring cytokines, growth factors, or other molecules released by cells in co-culture supernatants using ELISA or multiplex arrays to understand intercellular communication influenced by this compound.

Illustrative Data Table: Effect of this compound on Organoid Growth

TreatmentOrganoid Diameter (µm) - Day 0Organoid Diameter (µm) - Day 7% Change in Diameter
Vehicle Control100 ± 10250 ± 30150
This compound (50 µM)100 ± 10180 ± 2580

Note: This table presents illustrative data for demonstration purposes only and does not represent actual experimental findings for this compound.

Co-culture and organoid models represent advanced in vitro systems that can provide more predictive data regarding this compound's potential effects in a complex biological environment. researchgate.netnih.govnih.gov

In Vivo Animal Model Studies in Melizame Research

Selection and Justification of Animal Models for Disease Research

The selection of appropriate animal models is a critical step in preclinical research, aimed at mimicking aspects of human diseases to study disease mechanisms and evaluate potential therapeutic interventions cureraredisease.org. The justification for using a particular animal model is based on its relevance to the human condition being studied, considering genetic, physiological, and pathological similarities cureraredisease.orgwellbeingintlstudiesrepository.org.

Murine Models (e.g., mice strains like ICR, CD1)

Murine models, particularly various strains of mice, are among the most widely used animal models in biomedical research due to their genetic tractability, relatively short reproductive cycle, and cost-effectiveness cureraredisease.orgnih.gov. Strains like ICR and CD1 are outbred stocks commonly used in general toxicology and safety testing. Other murine models, including inbred, knockout, and transgenic mice, are utilized to study specific genes or disease pathways nih.govjanvier-labs.comherabiolabs.comjax.orgfrontiersin.org. For instance, immunodeficient mouse strains are frequently used for xenograft studies where human cells or tissues are implanted nih.govcriver.com. While murine models offer significant advantages, it is important to consider that findings in mice may not always directly translate to humans due to physiological differences wellbeingintlstudiesrepository.org.

Rodent Models (e.g., Wistar rats, Sprague Dawley rats, hamsters)

Beyond mice, other rodent species such as rats and hamsters also serve as valuable in vivo models janvier-labs.com. Rat models, including Wistar and Sprague Dawley strains, are often preferred for studies requiring larger sample sizes for tissue collection or surgical procedures, or when the physiological system being investigated is more comparable to humans than that of mice herabiolabs.com. Rats are also utilized in behavioral research due to their intelligence herabiolabs.com. Hamsters have been used as models for specific infectious diseases, such as melioidosis nih.gov. Rodent models are widely used in various research areas, including cardiovascular diseases and neurological disorders frontiersin.orgnih.gov.

Larger Animal Models (e.g., rabbits, sheep, canines, goats, pigs, guinea pigs)

In certain research contexts, larger animal models are necessary due to their greater physiological complexity, size, or longer lifespan, which may better recapitulate specific aspects of human diseases cureraredisease.orgwikipedia.orgmdpi.com. Rabbits, for example, are used in ophthalmological, cardiovascular, and dermatological research mdpi.comzoores.ac.cn. Pigs are considered valuable models due to similarities in anatomy, physiology, metabolism, immunity, and genetics with humans, making them useful for studying various conditions, including cancer and salivary gland function ifzz.plfrontiersin.org. Canines and goats have been employed in cardiovascular research frontiersin.org. The use of larger animal models often involves higher costs and more complex housing and handling requirements compared to rodents frontiersin.org.

Development and Application of Disease Models for Investigating Melizame’s Effects

Disease models in animals are developed to simulate key features of human diseases, allowing researchers to study disease progression and evaluate the efficacy of potential therapeutic compounds like this compound. The development of these models can involve genetic modifications, surgical interventions, or the induction of pathological conditions through various means wellbeingintlstudiesrepository.orgnih.govmdpi.com.

The application of these models would involve administering the compound to the diseased animals and monitoring various parameters relevant to the disease and the compound's potential effects. This could include assessing changes in physiological markers, disease symptoms, or molecular pathways. Given the lack of specific published in vivo data for this compound in the provided search results, a detailed discussion of its application in specific disease models is not possible here. However, generally, researchers would select a disease model relevant to the hypothesized therapeutic properties of this compound and design studies to evaluate its impact on the disease pathology.

Methodological Considerations in Animal Experimentation

Conducting in vivo animal experiments requires careful consideration of various methodological aspects to ensure the scientific validity and reproducibility of the results. These considerations include study design, sample size determination, randomization, blinding, and the selection of appropriate endpoints harvard.edu. The route and frequency of compound administration, as well as the formulation used, are also critical methodological factors targetmol.com.

Monitoring animal health and welfare throughout the study is paramount. This involves regular observation, assessment of pain and distress, and the implementation of appropriate husbandry practices and veterinary care ssbfnet.comncadierproevenbeleid.nl. Techniques for data collection, such as imaging, biospecimen collection (e.g., blood, tissue), and behavioral assessments, must be standardized and performed rigorously nih.govharvard.edu. The ethical implications of the experimental procedures must be carefully weighed against the potential scientific and societal benefits ssbfnet.comforskningsetikk.no.

Due to the absence of specific in vivo study data for this compound in the provided search results, a detailed account of the methodologies used in this compound-specific animal experiments cannot be provided.

Ethical Considerations and Regulatory Frameworks in In Vivo Research

The use of animals in research is governed by strict ethical considerations and regulatory frameworks aimed at ensuring animal welfare and minimizing pain and distress ssbfnet.comforskningsetikk.noeuropa.eunih.gov. A cornerstone of ethical animal research is the principle of the "3Rs": Replacement, Reduction, and Refinement harvard.edussbfnet.comforskningsetikk.noeuropa.eunih.gov.

Replacement: Scientists are encouraged to use non-animal methods whenever possible, such as cell cultures, computer simulations, or in vitro systems harvard.edussbfnet.comeuropa.eunih.gov.

Reduction: The number of animals used in studies should be minimized to the fewest necessary to obtain scientifically valid results harvard.edussbfnet.comeuropa.eunih.gov. This can be achieved through appropriate experimental design and statistical analysis harvard.edu.

Refinement: Experimental procedures and animal care should be refined to minimize pain, suffering, distress, and lasting harm to the animals harvard.edussbfnet.comncadierproevenbeleid.nlforskningsetikk.noeuropa.eunih.gov. This includes providing suitable housing, proper anesthesia and analgesia, and environmental enrichment harvard.edussbfnet.comncadierproevenbeleid.nl.

Regulatory bodies and ethics committees play a crucial role in overseeing animal research. Researchers are typically required to obtain approval from an institutional animal care and use committee before conducting studies involving animals mdpi.comssbfnet.comforskningsetikk.no. These committees evaluate the scientific merit of the research, the ethical justification for using animals, and the steps taken to adhere to the 3Rs ssbfnet.comforskningsetikk.no. National and international regulations and guidelines provide a framework for the ethical and humane treatment of animals in research ssbfnet.comforskningsetikk.noeuropa.eunih.govalfaisal.edunih.gov.

While specific ethical review details for this compound research were not found, any in vivo studies involving this compound would be subject to these established ethical principles and regulatory requirements.

Metabolomic and Pharmacokinetic Investigations of Melizame

Identification of Melizame in Biological Samples

The identification of this compound has been reported in various biological matrices. Notably, this compound was detected during nontargeted metabolite profiling of kelulut honey derived from stingless bee species, Heterotrigona itama and Tetrigona binghami. researchgate.netmonash.edu The compound was identified in extracts of honey samples using Liquid Chromatography-Tandem Mass Spectrometry with Quadrupole Time-of-Flight (LC-MS/MS-QTOF) operated in negative ion mode. researchgate.netmonash.edu This identification was part of a dataset presenting the phytochemical compositions in kelulut honey. monash.edu

Beyond honey, this compound has also been mentioned in the context of metabolomic analysis of serum samples. A study investigating the metabolomic response to severe thermal injury included this compound among the metabolite features analyzed in serum samples from patients. bham.ac.uk While the detailed findings regarding this compound's concentration changes in this context were not extensively provided, its inclusion indicates its presence and detection in human serum under certain physiological conditions. bham.ac.uk The use of techniques like untargeted LC-MS metabolomics allows for the identification of a wide range of metabolites, including compounds like this compound, in biological fluids such as serum. bham.ac.uk

Metabolite Profiling and Pathway Analysis in Biological Systems

While this compound has been identified in metabolomic studies of biological samples like honey and serum researchgate.netmonash.edubham.ac.uk, detailed research findings specifically on the metabolite profiling and pathway analysis of this compound in biological systems are not extensively described in the provided search results. General metabolomics workflows involve sample preparation, data acquisition (e.g., via GC-MS or LC-MS), data processing, and downstream analysis, including pathway analysis to identify significantly altered metabolic pathways. metwarebio.comresearchgate.net Although this compound was detected in these studies, specific information on its metabolic fate or the biological pathways it might influence or be involved in was not available in the provided snippets.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental in understanding how a compound interacts with a biological system over time. allucent.combeckman.comresearchgate.net These processes describe the movement of a compound within the body, from the site of administration into the systemic circulation (absorption), its dispersal to various tissues and organs (distribution), its chemical transformation by enzymes (metabolism), and its elimination from the body (excretion). allucent.combeckman.com ADME properties are crucial in drug development for assessing the suitability of a compound as a therapeutic agent. allucent.comresearchgate.net

Absorption is the process by which a compound enters the systemic circulation, which can occur via various routes such as ingestion or injection. beckman.com Distribution describes the reversible transfer of a compound from the bloodstream to other tissues and fluids, influenced by factors like blood flow, tissue binding, and the compound's physicochemical properties. allucent.com Metabolism, primarily occurring in the liver, involves the enzymatic conversion of the parent compound into metabolites. allucent.combeckman.com These metabolites may be pharmacologically active or inactive and are typically more water-soluble, facilitating excretion. allucent.com Excretion is the removal of the compound and its metabolites from the body, mainly through the kidneys (in urine) or the liver (in bile, which is then eliminated in feces). beckman.commyadlm.org

While this compound is recognized as a pharmaceutical compound ontosight.ai and is mentioned in patents related to controlled absorption formulations google.comgoogleapis.com, detailed data from specific ADME studies for this compound were not found in the provided search results. The mention in patent literature suggests that its absorption characteristics have been considered in the context of drug delivery. google.comgoogleapis.com However, comprehensive data on its absorption rate, distribution volume, specific metabolic pathways, or excretion routes were not available.

Investigation of Pharmacokinetic Parameters

Pharmacokinetics is the study of the quantitative relationships between the dose of a compound and its concentration in biological fluids over time. Key pharmacokinetic parameters describe the rate and extent of absorption, distribution, metabolism, and excretion. myadlm.orgmsdvetmanual.comufl.eduashp.org Relevant parameters include half-life (t½) and clearance (CL). myadlm.orgmsdvetmanual.comashp.orgderangedphysiology.com

Half-life is defined as the time required for the concentration of a compound in the plasma or the total amount in the body to decrease by half. myadlm.orgderangedphysiology.com It is a hybrid parameter influenced by both clearance and volume of distribution. msdvetmanual.com Half-life is critical for determining dosing intervals and the time it takes to reach steady-state concentrations or eliminate the compound from the body. msdvetmanual.comderangedphysiology.com Clearance represents the volume of plasma or blood from which the compound is effectively removed per unit of time. myadlm.orgashp.org It is a measure of the body's ability to eliminate the compound and can involve elimination by organs such as the kidneys and liver. myadlm.orgashp.org

Although this compound is mentioned in the context of pharmaceutical compounds and formulations ontosight.aigoogle.comgoogleapis.com, specific pharmacokinetic parameters such as its half-life or clearance values were not present in the provided search results. The patent literature mentions this compound in a list of compounds where extended delivery and potentially long half-lives are relevant considerations for once-daily administration formulations. google.comgoogleapis.com However, this does not provide the specific pharmacokinetic values for this compound itself. General pharmacokinetic principles indicate that half-life is calculated from the elimination rate constant, which is in turn determined by clearance and volume of distribution. myadlm.orgufl.eduderangedphysiology.com Factors such as organ function, drug interactions, and genetics can influence these parameters. myadlm.org

Future Research Directions and Translational Perspectives for Melizame

Emerging Research Frontiers in Melizame Studies

Furthermore, investigating the potential biological interactions of this compound at a molecular level represents a significant frontier. While its initial application is as a sweetener, understanding if it interacts with biological targets beyond taste receptors could reveal novel functional roles. This could involve high-throughput screening or in silico studies to predict potential binding sites and pathways influenced by this compound.

Another emerging area is the comparative analysis of this compound found in different sources. Variations in concentration or associated compounds in honey from different bee species or geographical locations could provide insights into environmental or biological factors influencing this compound levels monash.edu. This could lead to research on standardizing or optimizing sources for potential applications.

Development of Advanced Methodologies for this compound Characterization and Analysis

Accurate and sensitive characterization and analysis of this compound are crucial for advancing research. While techniques like Liquid Chromatography-Tandem Mass Spectrometry with Quadrupole Time-of-Flight (LC-MS/MS-QTOF) have been successfully applied for its detection and identification in complex samples like honey, further development of advanced methodologies is needed researchgate.netmonash.edu.

Future research should focus on developing highly specific and sensitive analytical methods for quantifying this compound in various matrices, including biological fluids, food products, and environmental samples. This could involve optimizing sample preparation techniques, developing novel chromatographic methods with improved separation efficiency, and utilizing advanced mass spectrometry techniques such as ion mobility-mass spectrometry for enhanced structural characterization and isomer differentiation.

The development of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) or Fourier Transform Infrared (FTIR) spectroscopy, specifically tailored for this compound analysis, could provide complementary structural information and enable non-destructive analysis in certain applications. Additionally, the creation of certified reference materials for this compound would be essential for ensuring the accuracy and comparability of analytical data across different studies and laboratories.

Advanced methodologies could also include the development of biosensors or assay kits for rapid and on-site detection and quantification of this compound, which would be particularly useful for quality control in the food industry or for monitoring in biological studies.

Table 1: Analytical Techniques Applied or Potentially Applicable to this compound Characterization

TechniqueApplication ContextInformation ProvidedReference
LC-MS/MS-QTOFDetection in Kelulut HoneyIdentification and relative quantification researchgate.netmonash.edu
NMR SpectroscopyStructural ElucidationDetailed molecular structurePotential
FTIR SpectroscopyFunctional Group AnalysisIdentification of chemical bondsPotential
Ion Mobility-Mass SpectrometryIsomer Separation & AnalysisSeparation based on size and shapePotential
BiosensorsRapid Detection & QuantificationPresence and concentrationPotential

Potential for Novel Therapeutic Applications

While this compound is primarily recognized as a sugar substitute, its presence in natural sources known for biological activity suggests potential for exploring novel therapeutic applications. Kelulut honey, containing this compound, has been associated with various health benefits, including antioxidant, anti-inflammatory, and anti-diabetic effects monash.edu. This association warrants investigation into whether this compound itself contributes to these properties.

Future research could explore the potential of this compound in areas related to metabolic health, given its classification as a sugar substitute. Studies could investigate its effects on glucose metabolism, insulin (B600854) response, and gut microbiome composition in relevant models.

Furthermore, the structural features of this compound, an aromatic ether with a tetrazole ring, could be explored for potential interactions with biological targets relevant to various diseases. Research into the therapeutic potential of other compounds found in natural products or with similar structural motifs could provide guidance for investigating this compound's effects on inflammatory pathways, oxidative stress, or even neurological functions, drawing parallels with research on compounds like melittin (B549807) which is explored for anti-inflammatory and anti-cancer properties researchgate.net.

Translational perspectives in this area would involve moving from in vitro and in vivo studies to assess efficacy and understand mechanisms of action, towards potential preclinical development if promising therapeutic activities are identified. This would necessitate collaborations between chemists, biologists, pharmacologists, and clinicians.

Interdisciplinary Approaches in this compound Research

Advancing the understanding and potential applications of this compound necessitates interdisciplinary collaboration. Research into its presence in natural products like kelulut honey exemplifies this, combining expertise in chemistry (compound identification and analysis), biology (bee behavior, plant sources), and potentially food science or nutritional science (composition and health benefits of honey) researchgate.netmonash.edu.

Future research on this compound can benefit significantly from integrated approaches involving:

Chemistry and Biology: To synthesize this compound and its analogs, study its metabolic pathways in biological systems, and investigate its interactions with biomolecules.

Analytical Science and Metabolomics: To develop advanced methods for detection and quantification and to understand its role within complex biological metabolomes, as demonstrated by its identification in honey metabolomic profiling researchgate.netmonash.edu.

Pharmacology and Medicine: To evaluate potential therapeutic effects, determine mechanisms of action, and explore clinical applications.

Food Science and Nutrition: To understand its properties as a sugar substitute, its stability in food products, and its potential nutritional impact.

Computational Science: To perform in silico modeling of this compound's properties, predict biological activity, and analyze complex datasets generated from high-throughput screening or metabolomics studies.

Interdisciplinary teams can facilitate a holistic understanding of this compound, from its chemical synthesis and natural occurrence to its potential biological effects and translational applications. This collaborative environment is crucial for overcoming the complexities inherent in exploring novel compounds and realizing their full potential.

Table 2: Interdisciplinary Areas Relevant to this compound Research

DisciplineContribution to this compound Research
ChemistrySynthesis, structural analysis, reaction pathways
BiologyBiosynthesis, metabolic fate, biological interactions
Analytical ScienceDetection, quantification, method development
MetabolomicsRole in biological systems, pathway analysis
PharmacologyTherapeutic effects, mechanisms of action
Food ScienceApplication as sweetener, stability, food matrix interactions
Computational ScienceIn silico modeling, data analysis, target prediction

Q & A

Q. What are the standard protocols for synthesizing Melizame with high purity, and how can reproducibility be ensured?

Methodological Answer:

  • Synthesis Protocols : Utilize stepwise procedures with precise stoichiometric ratios, solvent purity controls (e.g., anhydrous conditions), and inert atmospheres to minimize side reactions. For example, a typical protocol may involve coupling reactions under nitrogen, followed by purification via column chromatography .
  • Reproducibility : Document reaction parameters (temperature, time, catalyst load) in line with guidelines for experimental reporting . Include detailed spectra (e.g., 1^1H NMR, 13^{13}C NMR) and chromatographic data (HPLC traces with retention times and purity percentages) in supplementary materials .
  • Validation : Cross-validate synthetic yields and purity using independent techniques (e.g., elemental analysis for new compounds) .

Q. How should researchers characterize this compound’s structural and physicochemical properties methodically?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Assign all proton and carbon signals, comparing with computational predictions (e.g., DFT) or literature analogs .
    • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular formula.
  • Chromatography : Employ HPLC with UV/Vis detection (e.g., λ = 254 nm) to assess purity (>95% threshold) .
  • Thermal Analysis : Include DSC/TGA data to determine melting points and decomposition profiles .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically analyzed?

Methodological Answer:

  • Data Harmonization : Compare assay conditions (e.g., cell lines, incubation times, concentrations) across studies. For instance, IC50_{50} variations may arise from differences in cell viability protocols (MTT vs. ATP-based assays) .
  • Statistical Reassessment : Apply meta-analysis tools to evaluate effect sizes and confidence intervals. Use funnel plots to detect publication bias .
  • Mechanistic Context : Cross-reference bioactivity with structural analogs to identify structure-activity relationships (SAR) that might explain discrepancies .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • In Vitro/In Vivo Models :
    • Prioritize isogenic cell lines (e.g., CRISPR-edited knockouts) to isolate target pathways .
    • Use dose-response studies with positive/negative controls to establish causality .
  • Multi-Omics Integration : Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to map signaling cascades. For example, a 2024 study combined these methods to identify this compound’s inhibition of kinase X .
  • Kinetic Studies : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinities .

Q. How should researchers address inconsistencies in this compound’s pharmacokinetic (PK) profiles across preclinical studies?

Methodological Answer:

  • PK Parameter Standardization :
    • Ensure uniform sampling intervals (e.g., 0, 1, 3, 6, 24 hours post-dose) and matrices (plasma vs. serum) .
    • Validate analytical methods (e.g., LC-MS/MS) with internal standards (e.g., deuterated analogs) to minimize variability .
  • Species-Specific Factors : Compare metabolic stability in human vs. rodent liver microsomes to identify interspecies differences in clearance rates .

Data Management and Reproducibility

Q. What strategies ensure robust data sharing and reproducibility in this compound research?

Methodological Answer:

  • FAIR Principles :
    • Findable : Deposit raw spectral data in repositories like Zenodo with unique DOIs .
    • Accessible : Use open-source platforms (e.g, GitHub) for code sharing (e.g., molecular docking scripts) .
  • Supplementary Materials : Include step-by-step synthetic procedures, NMR pulse sequences, and instrument calibration logs in supplementary files .

Handling Methodological Limitations

Q. How can researchers mitigate biases in this compound’s in vitro toxicity assessments?

Methodological Answer:

  • Blinded Experiments : Assign compound handling and data analysis to separate team members to reduce observer bias .
  • Orthogonal Assays : Validate findings using complementary methods (e.g., apoptosis markers via flow cytometry and caspase-3 activity assays) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.